Nifekalant - 130636-43-0

Nifekalant

Catalog Number: EVT-277097
CAS Number: 130636-43-0
Molecular Formula: C19H27N5O5
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nifekalant hydrochloride is a class III antiarrhythmic agent [ [], [] ] primarily used in research for its ability to suppress ventricular tachyarrhythmias [ [], [], [] ]. Classified as a pure potassium channel blocker [ [], [] ], it selectively prolongs the cardiac action potential duration without affecting contractility, setting it apart from class I antiarrhythmics [ [], [] ].

Future Directions
  • Investigating its long-term efficacy and safety: While current research primarily focuses on acute applications, further studies are needed to assess its suitability for chronic use in managing various arrhythmias [ [] ].
  • Optimizing dosing strategies: Studies can explore different doses and administration routes to maximize efficacy while minimizing potential proarrhythmic risks [ [] ].

Amiodarone

Compound Description: Amiodarone is a class III antiarrhythmic drug, known for its complex electrophysiological effects. It acts on various ion channels, receptors, and even influences sympathetic activity and thyroid function . Amiodarone is approved for the treatment of life-threatening ventricular tachyarrhythmias .

Lidocaine

Compound Description: Lidocaine is a class Ib antiarrhythmic drug that primarily blocks sodium channels, thereby suppressing ventricular arrhythmias . It is often used as a first-line agent for ventricular tachycardia and fibrillation.

Ibutilide

Compound Description: Ibutilide is another class III antiarrhythmic drug that predominantly blocks the rapid component of the delayed rectifier potassium current (IKr), leading to prolongation of the action potential duration . It is primarily used for the pharmacological cardioversion of atrial fibrillation and flutter.

Sotalol

Compound Description: Sotalol is a class III antiarrhythmic drug with both beta-adrenergic blocking and potassium channel blocking properties. It prolongs the action potential duration by blocking IKr, similar to Nifekalant . Sotalol is used to treat ventricular and atrial arrhythmias.

Relevance to Nifekalant: Both Sotalol and Nifekalant are effective in suppressing inducible ventricular tachycardias, primarily by prolonging the QT interval and ventricular effective refractory periods . Interestingly, the response of inducible ventricular tachycardia to Nifekalant could predict the clinical efficacy of Sotalol, suggesting a potential role for Nifekalant in guiding Sotalol therapy .

Procainamide

Compound Description: Procainamide is a class Ia antiarrhythmic drug that blocks sodium channels, thereby decreasing myocardial excitability and suppressing re-entrant arrhythmias . It is used for both atrial and ventricular arrhythmias.

Relevance to Nifekalant: Both Nifekalant and Procainamide have shown comparable effectiveness in suppressing inducible sustained ventricular tachycardias, despite their different mechanisms of action . This finding suggests that both drugs, acting on different electrophysiological targets, can effectively manage ventricular tachyarrhythmias.

SEA0400

Compound Description: SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), which plays a crucial role in regulating intracellular calcium concentration . It has shown potential antiarrhythmic properties, particularly in the context of drug-induced long QT syndrome.

Relevance to Nifekalant: Research has shown that SEA0400 can inhibit the development of Torsades de Pointes induced by high doses of Nifekalant without significantly affecting the prolongation of the monophasic action potential duration (MAPD) caused by Nifekalant . This suggests that SEA0400 can potentially mitigate the proarrhythmic risk associated with high-dose Nifekalant therapy.

Overview

Nifekalant is a novel class III antiarrhythmic agent primarily used in the treatment of ventricular tachyarrhythmias, particularly refractory cases that do not respond to conventional therapies. It is recognized for its ability to prolong the action potential duration and refractory period in cardiac tissues, thereby stabilizing heart rhythm. Nifekalant has garnered attention due to its effectiveness in managing severe arrhythmias and has been studied extensively in clinical settings.

Source and Classification

Nifekalant is classified as a pyrimidinedione derivative, specifically characterized by its N-substituted 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinediones structure. The compound is synthesized for pharmaceutical use and is available in hydrochloride form, which enhances its solubility and stability in aqueous environments. It was developed in Japan and has been utilized primarily in emergency medicine for acute arrhythmia management.

Synthesis Analysis

Methods

The synthesis of nifekalant has evolved over the years, with various methods reported to improve yield and purity. A notable industrial method involves starting from 6-amino-1,3-dimethyluracil, which provides a high yield and purity while simplifying the operational steps involved. This method is preferable due to its environmentally friendly reagents and straightforward execution.

Technical Details

The synthesis typically involves several key steps:

  1. Formation of the Pyrimidinedione Core: This is achieved through condensation reactions involving appropriate precursors.
  2. N-Substitution: The introduction of aminoethyl groups is performed via nucleophilic substitution reactions.
  3. Purification: The final product undergoes recrystallization and chromatographic techniques to achieve the desired purity levels.

The total yield of nifekalant synthesized through these methods can exceed 70%, with purification processes ensuring high-quality pharmaceutical standards .

Molecular Structure Analysis

Structure

Nifekalant's molecular structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₈N₄O₂
  • Molecular Weight: Approximately 250.31 g/mol

The compound features a pyrimidinedione ring system with two amino groups that contribute to its pharmacological activity.

Data

The crystal structure of nifekalant reveals a planar arrangement conducive to interaction with cardiac ion channels, specifically potassium channels involved in repolarization processes .

Chemical Reactions Analysis

Reactions

Nifekalant undergoes various chemical reactions during its synthesis, including:

  • Aldol Condensation: Key for forming the pyrimidinedione framework.
  • Nucleophilic Substitution: Essential for introducing aminoethyl side chains.

Technical Details

These reactions are typically facilitated under controlled conditions (temperature, pH) to optimize yield and minimize by-products. For example, the nucleophilic substitution is often conducted in dimethyl sulfoxide or acetonitrile at elevated temperatures to enhance reaction kinetics .

Mechanism of Action

Nifekalant operates primarily by blocking potassium ion channels responsible for cardiac repolarization. This action prolongs the action potential duration and refractory period within cardiac myocytes, effectively reducing the incidence of premature contractions and stabilizing heart rhythm.

Process

The mechanism involves:

  1. Channel Binding: Nifekalant binds preferentially to open or inactivated states of potassium channels.
  2. Repolarization Delay: By inhibiting these channels, nifekalant slows down repolarization, thereby reducing excitability in cardiac tissues.
  3. Clinical Effects: This results in improved control over ventricular rate during tachyarrhythmic episodes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Stable under normal storage conditions but should be protected from light.
  • pH Range: Typically formulated at a neutral pH for intravenous administration.

Relevant analyses show that nifekalant maintains high purity levels (>99%) post-synthesis, making it suitable for clinical applications .

Applications

Nifekalant is primarily used in:

  • Emergency Medicine: For acute management of ventricular tachycardia and fibrillation.
  • Clinical Research: Investigated for its efficacy compared to other antiarrhythmic agents like amiodarone.
  • Pharmacological Studies: Used in studies assessing drug interactions and effects on cardiac electrophysiology.

Properties

CAS Number

130636-43-0

Product Name

Nifekalant

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione

Molecular Formula

C19H27N5O5

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3

InChI Key

OEBPANQZQGQPHF-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO

Solubility

Soluble in DMSO

Synonyms

1,3-dimethyl-6-((2-(N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamino)ethylamino)-2,4(1H),3H)-pyrimidinedione hydrochloride
MS 551
MS-551
nifekalant
nifekalant hydrochloride

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.